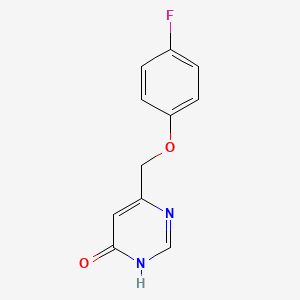

6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

4-[(4-fluorophenoxy)methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-8-1-3-10(4-2-8)16-6-9-5-11(15)14-7-13-9/h1-5,7H,6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCVFZUTRRYPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC(=O)NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorophenoxy group, is being explored for various therapeutic applications, particularly in cancer treatment and as an anti-inflammatory agent.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrimidine ring substituted with a fluorophenoxy group, which enhances its lipophilicity and biological activity. The presence of the fluorine atom is known to influence the pharmacokinetic properties of compounds, potentially improving their efficacy and selectivity.

The biological activity of this compound is believed to involve the inhibition of specific enzymes and receptors related to cell proliferation and inflammation. Preliminary studies suggest that it may interact with molecular targets involved in cancer cell signaling pathways, leading to cytotoxic effects on malignant cells.

Biological Activity Data

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the biological activity findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 5.9 | Induces apoptosis via cell cycle arrest |

| SW-480 (Colorectal Cancer) | 2.3 | Inhibition of proliferation |

| MCF-7 (Breast Cancer) | 5.65 | Apoptotic induction |

Case Studies

- Antiproliferative Activity : In a study evaluating various pyrimidine derivatives, this compound exhibited significant antiproliferative activity against A549, SW-480, and MCF-7 cell lines, with IC50 values indicating its potential as a chemotherapeutic agent .

- Apoptosis Induction : The compound was shown to induce apoptosis in A549 cells, with early and late apoptotic rates increasing in a dose-dependent manner. At concentrations of 10 µM and 15 µM, late apoptosis rates reached 65%, suggesting strong pro-apoptotic properties .

- Structure-Activity Relationship (SAR) : SAR studies indicated that the presence of the fluorophenoxy group significantly enhances the compound's anticancer activity compared to other substitutions on the pyrimidine ring .

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

- Inhibition of Kinase Activity : The compound may target kinase receptors involved in cancer progression, as indicated by computational docking studies which suggest favorable binding interactions with these targets .

- Potential for Combination Therapy : Due to its mechanism of action, there is potential for this compound to be used in combination with other chemotherapeutics to enhance overall efficacy and reduce resistance .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a tyrosine kinase inhibitor . Research indicates that it effectively inhibits the activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family, disrupting crucial signaling pathways involved in tumor growth and proliferation . This mechanism is primarily due to competitive binding at the ATP site of tyrosine kinases, which prevents substrate phosphorylation necessary for cell signaling.

Cancer Research

In vitro studies have demonstrated that 6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol exhibits significant growth inhibition across various cancer cell lines, particularly those driven by aberrant EGFR signaling. For instance, cell viability assays reported an IC50 value in the low micromolar range, indicating potent anticancer activity . A comparative analysis with similar compounds highlighted its superior efficacy against tyrosine kinases, emphasizing its potential as an anticancer agent.

Biochemical Studies

The compound's interaction with cAMP-phosphodiesterase has been studied to understand its effects on cellular processes. By inhibiting this enzyme, this compound increases intracellular levels of cyclic AMP (cAMP), which plays a vital role in various signaling pathways. This modulation can influence gene expression and cellular metabolism, making it a valuable tool for studying biochemical pathways.

Case Study 1: Inhibition of Cancer Cell Lines

In vitro experiments showed that this compound significantly inhibited the proliferation of cancer cell lines such as A549 (lung adenocarcinoma) and SW480 (colorectal cancer). The compound's ability to induce apoptosis was confirmed through flow cytometry assays, demonstrating its potential as a therapeutic agent in oncology .

Case Study 2: Comparative Studies

A study comparing multiple pyrimidine derivatives revealed that this compound exhibited greater potency against tyrosine kinases than structurally similar compounds. The following table summarizes key findings from this comparative analysis:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(4-Fluorophenoxy)-pyrimidin-4-amine | Similar core | Tyrosine kinase inhibition |

| 2,4-Dichloro-6-(4-fluorophenoxy)pyrimidine | Additional chlorine | Potential fungicidal activity |

| 2-(4-Chlorophenoxy)-N-(5-methylpyridin-2-yl)pyrimidin-2-amine | Different nitrogen group | Anticancer properties |

This table illustrates the unique positioning of this compound within the broader context of pyrimidine derivatives .

Comparison with Similar Compounds

Key Observations :

- Hydrogen Bonding : The pyrimidin-4-ol core enables stronger hydrogen bonding than pyrimidin-2-ol derivatives (e.g., 4-methyl-6-(methylthio)pyrimidin-2-ol), which may enhance receptor interactions .

- Reactivity: The chloromethyl group in 6-(chloromethyl)-2-phenylpyrimidin-4-ol increases electrophilicity, making it more reactive in alkylation reactions compared to the stable fluorophenoxy group in the target compound .

Anti-Inflammatory and Analgesic Properties

- Methoxy Analog: 6-(4-methoxyphenyl)pyrimidin-4-ol lacks reported bioactivity, suggesting that fluorination at the phenoxy group is critical for pharmacological efficacy .

- Thioxo Derivatives: Compounds like 6-amino-2-thioxo-2,3-dihydropyrimidin-4-ones (e.g., from ) show moderate activity (50–60% inhibition at 50 mg/kg), but their shorter half-life compared to fluorinated analogs limits therapeutic utility .

Preparation Methods

General Synthetic Strategies for 6-Substituted Pyrimidin-4-ols

Pyrimidin-4-ols, especially 6-substituted derivatives, are typically synthesized via multi-step routes involving:

- Construction of the pyrimidine ring,

- Introduction of hydroxyl functionality at the 4-position,

- Substitution at the 6-position with aryl or alkyl groups.

Two main approaches are prevalent:

1.1 One-Pot Synthesis via Reaction of β-Ketoesters and Formamide

A notable method involves the one-pot reaction of alkyl 3-oxo-3-arylpropanoates with formamide in the presence of ammonium acetate. This approach efficiently yields 6-arylpyrimidin-4-ols by cyclization and condensation steps under heating conditions (e.g., 110–130 °C).

- The β-ketoester provides the aryl substituent at the 6-position.

- Formamide acts as both the nitrogen source and the hydroxyl group precursor at the 4-position.

- Ammonium acetate facilitates the cyclization.

This method is advantageous due to its operational simplicity and good yields.

1.2 Stepwise Functionalization via Halogenated Intermediates

Another approach involves:

- Synthesis of 4-chloropyrimidine intermediates,

- Nucleophilic substitution at the 6-position with appropriate phenoxy methyl nucleophiles.

For example, 7-chlorides of pyrimidinones can be prepared using reagents like phosphorus oxychloride (POCl3) and then reacted with fluorophenol derivatives to introduce the 4-fluorophenoxy methyl group.

Specific Preparation of 6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol

While direct literature specifically naming this compound is limited, the synthesis can be inferred from related pyrimidin-4-ol derivatives and fluorophenyl-substituted compounds:

2.1 Synthesis of the Pyrimidin-4-ol Core

- Starting from commercially available β-ketoesters or β-diketones substituted with a 4-fluorophenyl group,

- Reacting with formamide and ammonium acetate under reflux to form the 6-(4-fluorophenyl) pyrimidin-4-ol intermediate.

Introduction of the (4-Fluorophenoxy)methyl Group

- The 6-position can be functionalized by nucleophilic substitution of a suitable leaving group (e.g., chloride) on the pyrimidine ring with 4-fluorophenol or its derivatives.

- The (4-fluorophenoxy)methyl moiety can be introduced via reaction of 6-chloropyrimidin-4-ol with 4-fluorophenol under basic conditions, often employing a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Reaction Conditions and Optimization

Research Findings and Yields

- The one-pot synthesis of 6-arylpyrimidin-4-ols typically results in yields ranging from 60% to 85% depending on substituents and reaction conditions.

- Halogenation and subsequent nucleophilic substitution steps generally proceed with yields of 70–90% when optimized.

- The presence of a fluorine atom on the phenoxy ring influences the nucleophilicity and reactivity, often requiring careful control of reaction temperature and time to avoid side reactions.

Summary Table of Preparation Methods

| Method | Key Reagents | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| One-pot cyclization | β-Ketoester, formamide, NH4OAc | 110–130 | 60–85 | Simple, fewer steps | Limited to aryl substituents |

| Halogenation + substitution | POCl3, tetramethylammonium chloride, 4-fluorophenol, K2CO3 | 80–120 | 70–90 | Versatile, allows late-stage modification | Requires multiple steps |

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving substituted phenylprop-2-en-1-one and urea/thiourea under basic conditions (e.g., NaOH in ethanol) . Key characterization techniques include:

- FT-IR spectroscopy to confirm hydroxyl and aromatic C-F stretching vibrations.

- <sup>1</sup>H NMR to identify the fluorophenoxy methyl group (δ ~4.5–5.0 ppm for –OCH2–) and pyrimidine protons.

- Mass spectrometry for molecular ion validation .

Recrystallization in ethanol or methanol is critical for purity optimization .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Initial screening should focus on in vitro anti-inflammatory and analgesic models due to structural similarities to active pyrimidine derivatives. Examples include:

- COX-2 inhibition assays to evaluate anti-inflammatory potential .

- Hot-plate or acetic acid-induced writhing tests for analgesic activity .

Dose-response curves (e.g., 10–100 µM) and comparison with reference drugs (e.g., ibuprofen) are essential for activity validation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structurally related pyrimidine derivatives?

- Methodological Answer : Discrepancies in activity (e.g., between anti-inflammatory and antitrypanosomal effects) may arise from substituent effects or assay conditions . Systematic approaches include:

- SAR (Structure-Activity Relationship) studies : Compare analogs with varied substituents (e.g., methoxy vs. fluoro groups) to isolate pharmacophores .

- Cellular uptake assays : Quantify intracellular concentrations to differentiate intrinsic activity from bioavailability limitations .

- Molecular docking : Map interactions with target proteins (e.g., COX-2 or parasitic enzymes) to rationalize divergent results .

Q. How can the stability of this compound be optimized during biological assays?

- Methodological Answer : Degradation in aqueous media (e.g., phosphate buffers) is a common challenge. Mitigation strategies include:

- pH adjustment : Maintain pH 6–7 to prevent hydrolysis of the fluorophenoxy methyl group .

- Low-temperature storage : Store solutions at 4°C to slow oxidative decomposition .

- Co-solvents : Use DMSO or ethanol (≤5% v/v) to enhance solubility and reduce aggregation .

Stability should be monitored via HPLC-UV at 254 nm over 24–72 hours .

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Methodological Answer : Beyond docking, employ:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with purified enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .

- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes to guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.